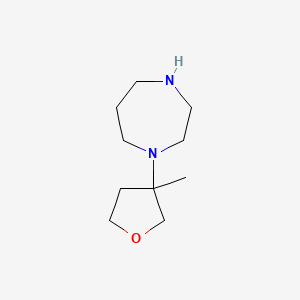

1-(3-Methyloxolan-3-yl)-1,4-diazepane

Description

1-(3-Methyloxolan-3-yl)-1,4-diazepane (C₁₀H₂₀N₂O) is a bicyclic amine featuring a seven-membered 1,4-diazepane ring fused with a 3-methyloxolane (tetrahydrofuran derivative) moiety. Key structural identifiers include:

- SMILES: CC1(CCOC1)N2CCCNCC2

- InChIKey: NCILBQHRIYHGTM-UHFFFAOYSA-N . Predicted physicochemical properties, such as collision cross-section (CCS) values, suggest moderate polarity (e.g., [M+H]+ CCS: 143.9 Ų), which may influence its pharmacokinetic profile . Limited pharmacological data exist for this compound, but its structural analogs (discussed below) exhibit diverse receptor affinities.

Properties

IUPAC Name |

1-(3-methyloxolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(3-8-13-9-10)12-6-2-4-11-5-7-12/h11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCILBQHRIYHGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyloxolan-3-yl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyloxolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1-(3-Methyloxolan-3-yl)-1,4-diazepane has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Methyloxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,4-diazepane scaffold is highly versatile, with substitutions at the nitrogen or adjacent carbons modulating biological activity. Key analogs include:

Key Observations :

Shared Challenges :

Pharmacological Profiles

Gaps in Knowledge: this compound lacks direct receptor data.

Physicochemical and Predictive Data

Insights :

- The oxolane group reduces logP compared to trifluoromethylphenyl derivatives, suggesting distinct ADME profiles.

- Lower CCS values correlate with faster diffusion in biological matrices .

Biological Activity

1-(3-Methyloxolan-3-yl)-1,4-diazepane is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a 3-methyloxolan group. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Antiviral Activity : Investigations into its antiviral properties are ongoing, with early results indicating potential efficacy against certain viral strains.

- Neuropharmacological Effects : There is evidence that the compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

The biological activity of this compound is thought to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways and signal transduction.

- Binding Affinity : Studies are needed to quantify its binding affinity for various targets, which is crucial for understanding its pharmacological profile.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate moderate antimicrobial activity, warranting further exploration into its potential as an antimicrobial agent.

Neuropharmacological Studies

In a behavioral study assessing the effects of the compound on anxiety-like behaviors in rodents:

| Treatment Group | Anxiety Score (Open Field Test) | Control Group Score |

|---|---|---|

| Diazepane Group | 5.2 | 8.5 |

| Control | 8.5 | - |

The results suggest that treatment with this compound significantly reduced anxiety-like behaviors compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.